2-Hydrazinylethane-1-sulfonamide
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazinylethane-1-sulfonamide involves several steps and can be achieved through different synthetic routes. One common method is the reaction of ethane-1-sulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
2-Hydrazinylethane-1-sulfonamide undergoes various chemical reactions due to the presence of both the sulfonamide and hydrazine functional groups. Some of the common reactions include:
Nucleophilic Substitution: The hydrazine group can act as a nucleophile and attack electrophilic centers on other molecules, leading to the formation of substituted products.
Condensation Reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydrazinylethane-1-sulfonamide involves its interaction with various molecular targets through hydrogen bonding and nucleophilic attack. The sulfonamide group can participate in hydrogen bonding with biological molecules, while the hydrazine group can form covalent bonds with electrophilic centers, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Hydrazinylethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the hydrazine group, which imparts additional reactivity and potential for forming diverse chemical structures. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Properties
IUPAC Name |
2-hydrazinylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLHDDODHEKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039961-64-2 | |
Record name | 2-hydrazinylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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